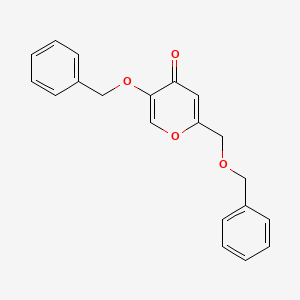![molecular formula C25H20FN3O5S B12028021 Allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12028021.png)
Allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-[3-(3-fluoro-4-metilbenzoil)-4-hidroxi-5-oxo-2-(3-piridinil)-2,5-dihidro-1H-pirrol-1-YL]-4-metil-1,3-tiazol-5-carboxilato de alilo es un compuesto orgánico complejo que presenta una combinación única de grupos funcionales, incluyendo un anillo de pirrol, un anillo de tiazol y un grupo benzoilo. Este compuesto es de interés en varios campos de investigación científica debido a sus posibles actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-[3-(3-fluoro-4-metilbenzoil)-4-hidroxi-5-oxo-2-(3-piridinil)-2,5-dihidro-1H-pirrol-1-YL]-4-metil-1,3-tiazol-5-carboxilato de alilo normalmente implica síntesis orgánica en múltiples pasosLos reactivos comunes utilizados en estas reacciones incluyen reactivos organometálicos, como los reactivos de Grignard, y varios catalizadores para facilitar la formación de los enlaces deseados .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costes. Esto podría incluir el uso de reactores de flujo continuo y otras técnicas avanzadas para optimizar el proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-[3-(3-fluoro-4-metilbenzoil)-4-hidroxi-5-oxo-2-(3-piridinil)-2,5-dihidro-1H-pirrol-1-YL]-4-metil-1,3-tiazol-5-carboxilato de alilo puede experimentar varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de ciertos átomos dentro de la molécula.
Sustitución: Las reacciones de sustitución nucleofílica y electrofílica se pueden emplear para reemplazar átomos o grupos específicos dentro de la molécula
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción normalmente implican temperaturas controladas y el uso de disolventes para facilitar las reacciones .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en posiciones específicas de la molécula .
Aplicaciones Científicas De Investigación
El 2-[3-(3-fluoro-4-metilbenzoil)-4-hidroxi-5-oxo-2-(3-piridinil)-2,5-dihidro-1H-pirrol-1-YL]-4-metil-1,3-tiazol-5-carboxilato de alilo tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, como la inhibición enzimática o la unión a receptores.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluyendo propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales o como precursor en la síntesis de otros compuestos de relevancia industrial
Mecanismo De Acción
El mecanismo de acción del 2-[3-(3-fluoro-4-metilbenzoil)-4-hidroxi-5-oxo-2-(3-piridinil)-2,5-dihidro-1H-pirrol-1-YL]-4-metil-1,3-tiazol-5-carboxilato de alilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos y modular su actividad, lo que lleva a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y del sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos Similares
- 4-(3-fluoro-4-metilbenzoil)-3-hidroxi-1-[3-(4-morfolinil)propil]-5-(4-piridinil)-1,5-dihidro-2H-pirrol-2-ona
- 3-(4-alil-3-fluorofenil)-N-(4-metilbencil)-2-propín-1-amina
Unicidad
El 2-[3-(3-fluoro-4-metilbenzoil)-4-hidroxi-5-oxo-2-(3-piridinil)-2,5-dihidro-1H-pirrol-1-YL]-4-metil-1,3-tiazol-5-carboxilato de alilo es único debido a su combinación específica de grupos funcionales y las propiedades químicas resultantes. Esta singularidad lo convierte en un compuesto valioso para varias aplicaciones de investigación y lo distingue de otros compuestos similares .
Propiedades
Fórmula molecular |
C25H20FN3O5S |
|---|---|
Peso molecular |
493.5 g/mol |
Nombre IUPAC |
prop-2-enyl 2-[(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-pyridin-3-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H20FN3O5S/c1-4-10-34-24(33)22-14(3)28-25(35-22)29-19(16-6-5-9-27-12-16)18(21(31)23(29)32)20(30)15-8-7-13(2)17(26)11-15/h4-9,11-12,19,30H,1,10H2,2-3H3/b20-18- |
Clave InChI |
ARPYCGVMDUIHJQ-ZZEZOPTASA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CN=CC=C4)/O)F |
SMILES canónico |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CN=CC=C4)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[6-hydroxy-2-oxo-5-(4-propoxybenzoyl)-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate](/img/structure/B12027942.png)
![2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12027955.png)

![N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12027965.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12027969.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12027974.png)
![5-(3,4-Dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027977.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12027993.png)
![2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12027999.png)
![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-benzyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12028011.png)
![6-[(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12028017.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028025.png)
![N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12028031.png)
![N-(4-bromo-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12028039.png)
